Cas no 59905-28-1 (L-Phenylalanine,alanyl- (9CI))

L-Phenylalanine,alanyl- (9CI) structure
L-Phenylalanine,alanyl- (9CI) structure
Nome del prodotto:L-Phenylalanine,alanyl- (9CI)
Numero CAS:59905-28-1
MF:C12H16N2O3
MW:236.267043113708
CID:381063
PubChem ID:2080

L-Phenylalanine,alanyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Phenylalanine,alanyl- (9CI)
    • L-Phenylalanine,N-DL-alanyl-
    • NSC 89668
    • NSC118375
    • KBio1_000446
    • BDBM50085098
    • T70522
    • N-(2-Aminopropanoyl)phenylalanine #
    • IDI1_000446
    • N-(2-Amino-1-hydroxypropylidene)phenylalanine
    • KBioSS_000900
    • KBio2_000900
    • NSC-89668
    • BAA99945
    • 2-(2-aminopropanamido)-3-phenylpropanoic acid
    • LS-14092
    • MFCD00008074
    • A0223
    • HMS501G08
    • EINECS 217-885-6
    • H-DL-Ala-DL-Phe-OH
    • NSC-89630
    • FT-0633968
    • FT-0634632
    • H-Ala-Phe-OH
    • NSC-339933
    • dl-Alanyl-l-phenylalanine
    • NSC339933
    • FT-0634631
    • NINDS_000446
    • Phenylalanine,alanyl-
    • Spectrum_000420
    • alanyl-DL-phenylalanine
    • DivK1c_000446
    • NSC-118375
    • FT-0634630
    • Spectrum2_001347
    • NSC 118375
    • CHEMBL161461
    • KBio2_003468
    • Phenylalanine, alanyl-
    • NSC89630
    • DL-Phenylalanine, N-DL-alanyl-
    • AKOS009157695
    • CCG-39285
    • FT-0634633
    • 59905-28-1
    • 2-(2-aminopropanoylamino)-3-phenylpropanoic acid
    • 2-(2-Amino-propionylamino)-3-phenyl-propionic acid
    • dl-Alanyl-dl-phenylalanine
    • NS00045642
    • KBio2_006036
    • (2S)-2-[(2S)-2-AMINOPROPANAMIDO]-3-PHENYLPROPANOIC ACID
    • 1999-45-7
    • SPBio_001533
    • OMNVYXHOSHNURL-UHFFFAOYSA-N
    • (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid
    • DL-Ala-DL-Phe
    • N-DL-Alanyl-DL-3-phenylalanine
    • NSC89668
    • L-Phenylalanine, N-L-alanyl-
    • SCHEMBL2597740
    • CHEBI:137013
    • DTXSID40941963
    • Inchi: InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)
    • Chiave InChI: OMNVYXHOSHNURL-UHFFFAOYSA-N
    • Sorrisi: CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Proprietà calcolate

  • Massa esatta: 236.11600
  • Massa monoisotopica: 236.116092
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 5
  • Complessità: 275
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _2.5
  • Superficie polare topologica: 92.4

Proprietà sperimentali

  • PSA: 92.42000
  • LogP: 1.23690
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.